molecular formula C12H10F7N5O B11105223 3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 296886-61-8

3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11105223
CAS No.: 296886-61-8
M. Wt: 373.23 g/mol
InChI Key: OBSMCEMJAVGBFT-UHFFFAOYSA-N
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Description

3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines

Preparation Methods

The synthesis of 3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of heptafluoropropyl-substituted hydrazine with a suitable pyridazine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional steps for the removal of impurities and by-products.

Chemical Reactions Analysis

3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptafluoropropyl or morpholinyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines.

Scientific Research Applications

3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Materials Science: The unique properties of the compound, such as its stability and reactivity, make it useful in the development of new materials with specific functions, including catalysts and sensors.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-(Heptafluoropropyl)-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:

  • 3-(Heptafluoropropyl)-6-(piperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(Heptafluoropropyl)-6-(pyrrolidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(Heptafluoropropyl)-6-(azepan-4-yl)[1,2,4]triazolo[4,3-b]pyridazine

These compounds share similar core structures but differ in the substituents attached to the triazolopyridazine ring. The differences in substituents can lead to variations in biological activity, stability, and reactivity, making each compound unique in its applications and properties.

Properties

CAS No.

296886-61-8

Molecular Formula

C12H10F7N5O

Molecular Weight

373.23 g/mol

IUPAC Name

4-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

InChI

InChI=1S/C12H10F7N5O/c13-10(14,11(15,16)12(17,18)19)9-21-20-7-1-2-8(22-24(7)9)23-3-5-25-6-4-23/h1-2H,3-6H2

InChI Key

OBSMCEMJAVGBFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C(C(C(F)(F)F)(F)F)(F)F)C=C2

Origin of Product

United States

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